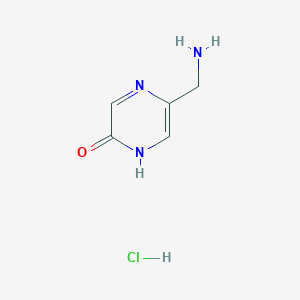

5-(Aminomethyl)pyrazin-2(1H)-one hydrochloride

Description

5-(Aminomethyl)pyrazin-2(1H)-one hydrochloride is a pyrazinone derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The hydrochloride salt form improves solubility in aqueous media, which is critical for bioavailability in drug formulations.

Properties

IUPAC Name |

5-(aminomethyl)-1H-pyrazin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.ClH/c6-1-4-2-8-5(9)3-7-4;/h2-3H,1,6H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOWGWGOHZBJEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=O)N1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126161-21-3 | |

| Record name | 5-(aminomethyl)pyrazin-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)pyrazin-2(1H)-one hydrochloride typically involves the reaction of pyrazin-2(1H)-one with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)pyrazin-2(1H)-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Medicinal Chemistry Applications

5-(Aminomethyl)pyrazin-2(1H)-one hydrochloride has been identified as a valuable building block in the synthesis of various bioactive compounds. Its structural features allow it to participate in several chemical reactions that lead to the development of new pharmaceuticals.

Synthesis of Bioactive Derivatives

The compound serves as a precursor for synthesizing derivatives that exhibit pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. For instance, derivatives of pyrazinones have been linked to treatments for viral infections and cancers, showcasing the versatility of this compound in drug design .

| Derivative | Activity | Reference |

|---|---|---|

| Favipiravir | Antiviral for influenza | |

| BMS-764459 | CRF-1 antagonist | |

| Benzoxaborole | Antimalarial |

Pharmacological Applications

The pharmacological profile of this compound indicates its potential in treating gastrointestinal disorders and respiratory conditions.

Gastrointestinal Disorders

This compound has shown promise as a proton pump inhibitor (PPI), which can be used to manage conditions such as gastric ulcers and gastroesophageal reflux disease (GERD). Its mechanism involves reversible inhibition of the H+/K+-ATP enzyme, differentiating it from traditional PPIs that form irreversible bonds .

Clinical Applications:

- Treatment of gastric ulcers

- Management of GERD

- Prevention of stress-induced mucosal disease

Respiratory Conditions

This compound has also been explored for its efficacy in treating airway disorders such as asthma. Its low toxicity and high water solubility make it suitable for oral administration without the need for enteric coatings .

Case Studies

Several studies have documented the effectiveness of this compound in clinical settings:

Anti-Ulcer Activity

In a study focusing on the anti-ulcer properties of the compound, it was demonstrated that patients receiving treatment with formulations containing this compound showed significant improvement in ulcer healing rates compared to control groups .

Efficacy in Asthma Treatment

Another clinical trial evaluated the impact of this compound on asthma patients. Results indicated a reduction in symptoms and improved lung function tests among participants treated with this compound .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)pyrazin-2(1H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

- Aminomethyl vs. Aromatic Substituents: The aminomethyl group in the target compound offers greater polarity compared to aromatic substituents (e.g., p-aminophenyl or chlorophenyl), which are more lipophilic .

- Hydrochloride Salt Advantage : Unlike neutral analogs (e.g., pyrazinamide), the hydrochloride salt form of the target compound improves aqueous solubility, a critical factor for drug delivery .

Reactivity Trends:

- Electron-donating groups (e.g., –OCH3) stabilize the pyrazinone ring, whereas electron-withdrawing groups (e.g., –Cl) increase electrophilicity, enabling nucleophilic substitutions .

Biological Activity

5-(Aminomethyl)pyrazin-2(1H)-one hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 2126161-21-3

- Molecular Formula : C6H8ClN3O

- Molecular Weight : 177.60 g/mol

This compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in cell proliferation and survival pathways. Notably, it has been identified as an inhibitor of Class I PI3-kinase enzymes, which play a crucial role in cancer cell signaling and metabolism. The inhibition of these enzymes can lead to reduced tumor growth and enhanced apoptosis in malignant cells .

Antitumor Activity

Research indicates that this compound possesses potent anti-tumor activity. It has been shown to inhibit the uncontrolled cellular proliferation characteristic of various cancers. For instance, studies have reported that derivatives of aminopyrazine compounds, including this compound, effectively suppress tumor growth in xenograft models .

Enzyme Inhibition

The compound has demonstrated significant inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and implicated in type 2 diabetes management. Optimization studies have shown that modifications to the aromatic substituents can enhance its inhibitory potency dramatically, with some derivatives exhibiting up to a 100-fold increase in activity compared to the parent compound .

Study on Antitumor Efficacy

In a study involving human cancer cell lines, this compound was tested for its antiproliferative effects. The results indicated that the compound inhibited cell growth with an IC50 value of approximately 2.30 μM against HCT116 human colon carcinoma cells . This suggests a promising potential for further development as an anticancer agent.

DPP-IV Inhibition Studies

Another investigation focused on the compound's role as a DPP-IV inhibitor. The findings revealed that structural modifications significantly impacted its inhibitory activity, highlighting the importance of molecular design in enhancing therapeutic efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| 5-(Aminomethyl)pyrazin-2(1H)-one HCl | Antitumor | 2.30 |

| DPP-IV Inhibitor A | DPP-IV Inhibition | 0.015 |

| Class I PI3-Kinase Inhibitor B | Antitumor | 0.162 |

Q & A

Q. What are the primary synthetic routes for 5-(Aminomethyl)pyrazin-2(1H)-one hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions involving pyrazine derivatives and aminomethylating agents under acidic conditions. A reflux method with ethyl alcohol as a solvent (6–8 hours, 2.5 mmol scale) is common, similar to the synthesis of related pyrazole hydrochlorides . Yield optimization requires precise control of stoichiometry, temperature (e.g., 50°C for solubility ), and pH adjustments (e.g., ammonium acetate buffer at pH 6.5 for stabilization ).

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy for structural confirmation of the pyrazinone core and aminomethyl group.

- HPLC with UV detection (using C18 columns and buffer systems like ammonium acetate) to assess purity and identify impurities .

- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., ~292.2 g/mol for related hydrochlorides ).

Q. How does the hydrochloride salt form impact solubility and stability?

The hydrochloride salt enhances aqueous solubility due to ionic interactions but may require pH adjustments (e.g., 10% acetic acid ) to prevent degradation. Stability studies should monitor hygroscopicity and thermal decomposition under nitrogen atmospheres .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, while reaction path searches identify energy-efficient pathways . Coupling computational models with experimental feedback loops (e.g., adjusting reflux time or solvent polarity ) reduces trial-and-error approaches. Software like Gaussian or NWChem enables virtual screening of conditions .

Q. What strategies resolve contradictions between experimental and computational data in reaction mechanisms?

Discrepancies often arise from solvent effects or unaccounted intermediates. Methodological solutions include:

Q. How can impurities in this compound be systematically identified and quantified?

Use reference standards (e.g., pyrazine-2-carboxylic acid ) for HPLC calibration. Advanced techniques:

Q. What role do heterogeneous reaction conditions play in scaling up synthesis?

Membrane separation technologies (e.g., nanofiltration) or packed-bed reactors improve selectivity and reduce byproducts during scale-up . For example, optimizing powder flow properties (particle size <50 µm) minimizes aggregation in large batches .

Methodological Challenges

Q. How do protonation states of the aminomethyl group affect biological activity or further derivatization?

The hydrochloride salt stabilizes the protonated amine, enhancing reactivity in nucleophilic substitutions. Adjusting pH (e.g., using 1.0 M HCl ) during functionalization (e.g., acylation) ensures controlled reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.